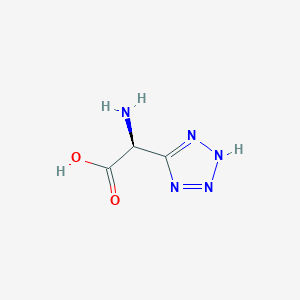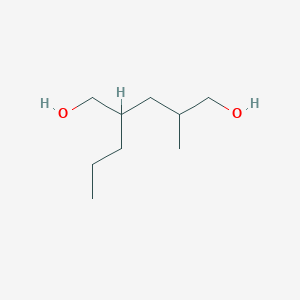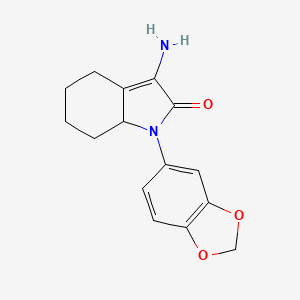![molecular formula C14H16ClN3 B12922005 5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine CAS No. 83942-38-5](/img/structure/B12922005.png)
5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 5th position, a methyl group at the 6th position, and an N-(1-(p-tolyl)ethyl)amine group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Alkylation: The methyl group at the 6th position can be introduced through an alkylation reaction using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Amination: The final step involves the introduction of the N-(1-(p-tolyl)ethyl)amine group. This can be done through a nucleophilic substitution reaction using p-toluidine and an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-6-methylpyrimidin-4-amine: Lacks the N-(1-(p-tolyl)ethyl)amine group.
6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine: Lacks the chlorine atom at the 5th position.
5-chloro-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine: Lacks the methyl group at the 6th position.
Uniqueness
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring
Eigenschaften
CAS-Nummer |
83942-38-5 |
|---|---|
Molekularformel |
C14H16ClN3 |
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
5-chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-9-4-6-12(7-5-9)10(2)18-14-13(15)11(3)16-8-17-14/h4-8,10H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
YCDBFVLFCCFHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)NC2=NC=NC(=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)




![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)



